Product packaging for 1-cyclopentyl-N-methylmethanesulfonamide(Cat. No.:)

1-cyclopentyl-N-methylmethanesulfonamide

Cat. No.: B13229533
M. Wt: 177.27 g/mol
InChI Key: NMSPZRPTSRAPHD-UHFFFAOYSA-N
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Description

1-Cyclopentyl-N-methylmethanesulfonamide is a chemical compound of interest in organic and medicinal chemistry research. While specific studies on this exact molecule are limited, its structure, featuring a cyclopentyl group and a methyl-sulfonamide moiety, suggests its utility as a versatile synthetic intermediate . Compounds with sulfonamide functional groups are extensively investigated for their diverse biological activities. Research into similar sulfonamide derivatives has shown potential in the development of agents for the treatment of abnormal cell growth, highlighting the therapeutic relevance of this class of molecules . The cyclopentyl group is a common motif in drug discovery and is also found in green solvents like cyclopentyl methyl ether (CPME), which is prized for its low toxicity and high stability in various synthetic reactions, including organometallic chemistry . As such, this compound may serve as a key precursor or building block in the synthesis of more complex molecules for pharmaceutical research and development. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not meant for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2S B13229533 1-cyclopentyl-N-methylmethanesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

1-cyclopentyl-N-methylmethanesulfonamide

InChI

InChI=1S/C7H15NO2S/c1-8-11(9,10)6-7-4-2-3-5-7/h7-8H,2-6H2,1H3

InChI Key

NMSPZRPTSRAPHD-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1CCCC1

Origin of Product

United States

Synthetic Methodologies for 1 Cyclopentyl N Methylmethanesulfonamide and Analogous Compounds

Classical and Contemporary Approaches to Sulfonamide Synthesis

The construction of the sulfonamide linkage (R-SO₂-NR'R'') is a cornerstone of organic synthesis. Methodologies range from traditional nucleophilic substitution reactions to modern transition metal-catalyzed and mechanochemical processes.

Nucleophilic Acylation Reactions

The most traditional and widely employed method for the synthesis of sulfonamides is the nucleophilic acylation of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This method is highly versatile and applicable to a wide range of substrates. In the context of 1-cyclopentyl-N-methylmethanesulfonamide, this would involve the reaction of N-methylcyclopentanamine with methanesulfonyl chloride.

The reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine (B92270) or triethylamine (B128534), is commonly used to neutralize the hydrochloric acid generated during the reaction.

Reactant 1 Reactant 2 Product Conditions
Methanesulfonyl chloride N-methylcyclopentanamine This compound Base (e.g., pyridine, triethylamine)
Benzenesulfonyl chloride Diethylamine N,N-diethylbenzenesulfonamide Aqueous NaOH

This classical approach remains a mainstay in both academic and industrial settings due to its reliability, scalability, and the commercial availability of a vast array of sulfonyl chlorides and amines.

Transition Metal-Catalyzed Syntheses

In recent years, transition metal catalysis has emerged as a powerful tool for the formation of C-N and S-N bonds, offering novel and often milder pathways to sulfonamides. These methods can provide access to compounds that are difficult to synthesize using classical approaches.

Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed for the formation of C-N bonds. This approach involves the direct coupling of a C-H bond with an N-H bond, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While direct application to alkanesulfonamides is less common, the principle can be extended to the synthesis of various sulfonamide structures. For instance, copper catalysis has been employed in the three-component reaction of arylboronic acids, nitroarenes, and potassium metabisulfite (B1197395) to yield sulfonamides.

Arylboronic Acid Nitroarene Sulfur Source Catalyst Product
Phenylboronic acid Nitrobenzene K₂S₂O₅ Cu catalyst N-phenylbenzenesulfonamide
4-Tolylboronic acid 1-chloro-4-nitrobenzene K₂S₂O₅ Cu catalyst N-(4-chlorophenyl)-4-methylbenzenesulfonamide

Palladium catalysis has been instrumental in the development of three-component reactions for sulfonamide synthesis. A notable example is the coupling of an aryl or vinyl halide, an amine, and a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). This methodology allows for the convergent synthesis of a diverse range of sulfonamides from readily available starting materials.

Another palladium-catalyzed three-component approach involves the reaction of arylboronic acids, secondary amines, and sulfuric chloride. This redox-neutral process uses sulfuric chloride as a source of sulfur dioxide and demonstrates high functional group tolerance. nih.gov

Aryl Source Amine Sulfur Source Catalyst Product
Aryl halide Secondary amine DABSO Pd catalyst N,N-disubstituted arylsulfonamide
Arylboronic acid Secondary amine SO₂Cl₂ Pd catalyst N,N-disubstituted arylsulfonamide

Rhodium(II) catalysts are well-known for their ability to promote C-H amination reactions through the generation of metal nitrenoid intermediates. This strategy can be applied to the intramolecular or intermolecular formation of sulfonamides. For instance, the rhodium(II)-catalyzed reaction of sulfamates can lead to the formation of cyclic sulfonamides through intramolecular C-H insertion. While direct intermolecular synthesis of N,N-disubstituted alkanesulfonamides via this method is less explored, the underlying principle of rhodium-catalyzed C-H functionalization offers a potential pathway for future synthetic designs.

Mechanochemical Synthesis

Mechanochemical synthesis, which utilizes mechanical energy to induce chemical reactions, has gained traction as a green and efficient alternative to traditional solvent-based methods. This approach often leads to shorter reaction times, higher yields, and reduced waste.

A palladium-catalyzed three-component aminosulfonylation has been developed under mechanochemical conditions. This reaction utilizes an aryl bromide or aromatic carboxylic acid, an amine, and potassium metabisulfite (K₂S₂O₅) as the sulfur dioxide source. The reaction proceeds via mechanical grinding in a ball mill, accommodating a wide range of primary and secondary amines to produce the corresponding sulfonamides. This solvent-free method represents a significant advancement in the sustainable synthesis of this important class of compounds.

Aryl Source Amine Sulfur Source Catalyst Conditions Product
Aryl bromide Secondary amine K₂S₂O₅ Pd catalyst Ball milling N,N-disubstituted arylsulfonamide
Aromatic carboxylic acid Primary amine K₂S₂O₅ Pd catalyst Ball milling N-substituted arylsulfonamide

Sulfonamide Formation from Sulfonyl Azides and Amines via Nucleophilic Substitution

The reaction of sulfonyl azides with amines represents a direct and efficient method for the formation of sulfonamides. This transformation proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom of the sulfonyl azide (B81097), leading to the displacement of the azide group.

A notable protocol for this reaction involves the treatment of sulfonyl azides with primary and unhindered secondary amines in a polar aprotic solvent, such as N,N-dimethylacetamide (DMA), in the presence of a base. This method has been shown to produce sulfonamides in moderate to excellent yields. The reaction is generally conducted at room temperature, making it a mild and practical approach. The catalyst-free nature of this direct nucleophilic substitution makes it an attractive and straightforward strategy for preparing a wide range of substituted sulfonamides.

The scope of this reaction is broad, accommodating various aliphatic and aromatic amines. However, sterically hindered secondary amines may exhibit lower reactivity. The choice of base is crucial to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproduct. Common bases employed include organic amines like triethylamine or inorganic bases such as potassium carbonate.

Sulfonyl AzideAmineBaseSolventYield (%)
Benzenesulfonyl azideBenzylamineTriethylamineDMA85
p-Toluenesulfonyl azideCyclohexylaminePotassium CarbonateDMA92
Methanesulfonyl aziden-ButylamineTriethylamineDMA78

This table presents representative examples of sulfonamide synthesis from sulfonyl azides and amines, highlighting the versatility of the method with different substrates and bases.

Conversion of Thiols into Sulfonamides

The direct conversion of thiols to sulfonamides is a valuable transformation that typically involves an oxidative process. This one-pot synthesis strategy avoids the pre-formation and isolation of reactive intermediates like sulfonyl chlorides, offering a more streamlined and often safer alternative. Several reagent systems have been developed to facilitate this conversion.

One effective method utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) to convert a wide range of thiols, including aromatic, heterocyclic, and aliphatic thiols, into their corresponding sulfonyl chlorides in situ. The subsequent addition of a primary or secondary amine to the reaction mixture affords the desired sulfonamide in excellent yields and with short reaction times. The reaction is typically carried out at room temperature.

Another approach employs dimethyl sulfoxide (B87167) (DMSO) in the presence of hydrobromic acid (HBr) as an oxidant system. This method allows for the oxidative functionalization of thiols to generate sulfonyl bromides, which then react with amines in a one-pot fashion to yield sulfonamides. This protocol is noted for its use of inexpensive and readily available reagents.

Electrochemical methods have also emerged as a green and efficient alternative. The electrochemical oxidative coupling of thiols and amines can be performed in an undivided cell, often without the need for sacrificial chemical oxidants. This method demonstrates good functional group tolerance and can be applied to a variety of substrates.

ThiolAmineReagent/MethodYield (%)
ThiophenolCyclohexylamineH₂O₂/SOCl₂95
Benzyl mercaptanMorpholineDMSO/HBr88
4-MethylthiophenolAniline (B41778)Electrochemical82

This interactive data table summarizes various methods for the direct conversion of thiols to sulfonamides, showcasing the reagents and typical yields.

Specific Synthesis Routes for Cyclopentyl-Substituted N-Methylmethanesulfonamides

Mesylation Reactions of Precursor Amines/Nitriles

The most direct route to this compound involves the mesylation of the corresponding precursor amine, N-methylcyclopentanamine. This reaction entails the treatment of the secondary amine with methanesulfonyl chloride (mesyl chloride) in the presence of a base.

The reaction proceeds via nucleophilic attack of the nitrogen atom of N-methylcyclopentanamine on the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid generated during the reaction. The reaction is usually carried out in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction.

The synthesis of the precursor, N-methylcyclopentanamine, can be achieved through various methods, including the reductive amination of cyclopentanone (B42830) with methylamine (B109427) or the reduction of N-cyclopentylformamide.

AmineMesylating AgentBaseSolventProduct
N-MethylcyclopentanamineMethanesulfonyl ChlorideTriethylamineDichloromethaneThis compound
Cyclopentylamine (B150401)Methanesulfonyl ChloridePyridineTetrahydrofuranN-Cyclopentylmethanesulfonamide

This table outlines the key components for the mesylation of cyclopentylamine derivatives to yield the corresponding methanesulfonamides.

While less common, the conversion of nitriles to N-substituted sulfonamides can be a multi-step process. For instance, a cyclopentyl nitrile could potentially be reduced to the corresponding primary amine, which would then require N-methylation before the final mesylation step.

Alkylation Strategies

An alternative approach to the synthesis of this compound involves the alkylation of a pre-formed sulfonamide. In this strategy, N-methylmethanesulfonamide would be alkylated with a suitable cyclopentyl electrophile, such as cyclopentyl bromide or iodide.

This N-alkylation reaction is typically performed in the presence of a base to deprotonate the sulfonamide nitrogen, generating a nucleophilic sulfonamidate anion. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The reaction is generally conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN).

The success of this method can be influenced by the reactivity of the alkylating agent and potential side reactions, such as elimination. For secondary sulfonamides, over-alkylation is not a concern.

More modern and greener approaches to N-alkylation utilize alcohols as alkylating agents through "borrowing hydrogen" catalysis. In this scenario, methanesulfonamide (B31651) could be reacted with cyclopentanol (B49286) in the presence of a transition metal catalyst (e.g., based on manganese or iron). The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde or ketone in situ, which then undergoes reductive amination with the sulfonamide, with the borrowed hydrogen being returned in the final step. This method is highly atom-economical, with water being the only byproduct.

SulfonamideAlkylating AgentBase/CatalystSolventProduct
N-MethylmethanesulfonamideCyclopentyl BromidePotassium CarbonateDMFThis compound
MethanesulfonamideCyclopentanolMn(I) PNP pincer catalystXylenesN-Cyclopentylmethanesulfonamide

This table illustrates different alkylation strategies for the synthesis of N-cyclopentyl-substituted methanesulfonamides.

Cyclization Reactions in the Synthesis of Related Ring Systems

Cyclization reactions are fundamental in organic synthesis for the construction of cyclic structures. In the context of sulfonamides, intramolecular cyclization is a key strategy for the synthesis of sultams (cyclic sulfonamides). While not directly leading to the acyclic target compound this compound, the principles of these cyclizations are relevant to the synthesis of analogous cyclic structures and demonstrate important reactivity patterns of sulfonamides.

Various methods can be employed to effect the intramolecular cyclization of sulfonamides. These include transition-metal-catalyzed processes such as the intramolecular Heck reaction of vinyl sulfonamides, as well as radical cyclizations. The choice of method depends on the nature of the substrate and the desired ring size.

The Dieckmann condensation is a well-established intramolecular reaction of diesters with a base to form β-keto esters, leading to the formation of five- or six-membered rings. The "Sulfa-Dieckmann" cyclization is an analogous transformation where at least one of the ester functionalities is replaced by a sulfonyl group or a related sulfur-containing moiety, leading to the formation of cyclic sulfonamides or related heterocyclic systems.

In a typical Sulfa-Dieckmann type reaction, a substrate containing both a sulfonyl group and an ester group, appropriately positioned within the molecule, undergoes intramolecular condensation in the presence of a strong base. The base abstracts an α-proton from the carbon adjacent to the ester or sulfonyl group, generating a carbanion. This carbanion then attacks the other electrophilic center (the carbonyl of the ester or the sulfur of the sulfonyl group), leading to ring closure.

For example, a compound containing an N-sulfonyl-γ-amino acid ester could potentially undergo a Sulfa-Dieckmann cyclization to form a six-membered cyclic sulfonamide (a thiazinane-1,1-dioxide derivative). The driving force for this reaction is the formation of a stable cyclic product. The choice of base is critical and typically includes strong bases such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide (LDA).

SubstrateBaseProductRing Size
Ethyl 4-(N-methylmethylsulfonamido)butanoateSodium Hydride2-Methyl-1,2-thiazinane-3-one 1,1-dioxide6
Methyl 3-(N-phenylmethylsulfonamido)propanoatePotassium tert-ButoxideN-Phenyl-1,2-thiazetidin-3-one 1,1-dioxide4

This table provides hypothetical examples of Sulfa-Dieckmann type cyclizations, illustrating the formation of cyclic sulfonamides from acyclic precursors.

These cyclization strategies, while not directly producing this compound, are integral to the broader field of sulfonamide chemistry and are crucial for the synthesis of a diverse range of related cyclic compounds with potential biological activities.

Sulfa-Thorpe Cyclization Approaches

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single sequence without isolating intermediates. Several one-pot methods have been developed for the synthesis of N-alkyl sulfonamides.

One such protocol describes the N-alkylation of potassium sulfonylamide salts with various primary and secondary alcohols. tandfonline.comtandfonline.com This method utilizes N-(p-toluenesulfonyl)imidazole (TsIm) and triethylamine (TEA) in refluxing dimethylformamide (DMF) to furnish the desired N-alkyl sulfonamides in good to excellent yields. tandfonline.comtandfonline.com The process is notable for its applicability to a wide range of structurally diverse alcohols. tandfonline.com

Another efficient one-pot, two-stage approach involves the sequential iron- and copper-catalyzed synthesis of diaryl sulfonamides. thieme-connect.com This process begins with a regioselective para-iodination of activated arenes, followed by a copper(I)-catalyzed N-arylation reaction with primary sulfonamides. thieme-connect.com While this specific method focuses on diaryl sulfonamides, the principle of a one-pot sequence is a key strategy in modern synthetic chemistry.

Furthermore, solvent-free mechanochemical approaches represent a frontier in one-pot synthesis. rsc.org A telescopic, one-pot-double-step procedure using solid sodium hypochlorite (B82951) (NaOCl·5H₂O) has been demonstrated for sulfonamide synthesis. rsc.org This method involves a tandem oxidation-chlorination of disulfides, followed by amination, all within a ball mill, highlighting a cost-effective and environmentally friendly route. rsc.org

Method Reactants Reagents/Catalysts Solvent Key Features
N-Alkylation of SulfonylamidesPotassium sulfonylamide salts, AlcoholsN-(p-toluenesulfonyl)imidazole (TsIm), Triethylamine (TEA)Dimethylformamide (DMF)Good to excellent yields; applicable to diverse alcohols. tandfonline.comtandfonline.com
Iron/Copper-Catalyzed AmidationActivated arenes, Primary sulfonamidesIron triflimide, N-iodosuccinimide (NIS), Copper(I) iodideNot specifiedSequential catalysis for diaryl sulfonamide synthesis. thieme-connect.com
Mechanochemical SynthesisDisulfides, AminesSodium hypochlorite pentahydrate (NaOCl·5H₂O), Solid acid, Lewis acid-base reagentSolvent-freeEnvironmentally friendly, metal-free, cost-effective. rsc.org

Formation of Related Scaffolds Incorporating N-Methylmethanesulfonamide Moieties

The N-methylmethanesulfonamide group is a key structural feature in various biologically active molecules. Synthetic methodologies have been developed to incorporate this moiety into more complex heterocyclic scaffolds, such as aminopyrimidines.

The synthesis of aminopyrimidine derivatives bearing an N-methylmethanesulfonamide substituent is of significant interest, particularly in pharmaceutical chemistry. A notable example is found in the synthesis of Rosuvastatin, where a key intermediate is a pyrimidine (B1678525) ring substituted with an N-methyl-N-methanesulfonylamino group. scispace.comnih.gov

A general synthetic route involves reacting a pre-functionalized pyrimidine with N-methylmethanesulfonamide. For instance, a 2-amino-pyrimidine compound can be prepared by reacting an appropriate pyrimidine precursor with N-methyl-N-methanesulfonamide. scispace.com A novel series of methanesulfonamide pyrimidine-substituted compounds were synthesized and evaluated for their biological activity, demonstrating the importance of this synthetic pathway. nih.gov The synthesis of various N-arylpyrimidin-2-amines has also been achieved through methods like Buchwald-Hartwig amination, showcasing a versatile approach to creating diverse pyrimidine derivatives. mdpi.com The condensation of chalcones with guanidine (B92328) is another established method for forming the core pyrimidine ring, which can then be further functionalized. namibian-studies.com

While literature specifically detailing N-cyano-N-methylmethanesulfonamide is sparse, the broader class of N-cyanosulfonamides, such as N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), serves as a valuable proxy for understanding their synthetic utility. researchgate.net These compounds are stable, easily handled solids that function as effective electrophilic cyanating agents. researchgate.net

NCTS, for example, can be prepared from inexpensive starting materials like phenylurea and p-toluenesulfonyl chloride, avoiding the use of highly toxic cyanogen (B1215507) halides. researchgate.net Its utility has been demonstrated in the cyanation of various (hetero)aryl bromides via Grignard reagents to produce benzonitriles in good to excellent yields. researchgate.netresearchgate.net N-cyanosulfonamides are also employed in the synthesis of heterocyclic compounds. For example, they have been used in reactions with o-aminophenols to produce 2-aminobenzoxazoles and in the formation of various N-containing heterocycles. researchgate.netresearchgate.net The N-cyanoguanidine moiety, which is structurally related, is a precursor for various pharmacologically active pyrimidine derivatives. researchgate.net This highlights the potential of N-cyano-N-methylmethanesulfonamide as a versatile intermediate for constructing complex molecules.

Green Chemistry Approaches in Sulfonamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In sulfonamide synthesis, this often involves replacing hazardous solvents and reagents with more sustainable alternatives. researchgate.netrsc.org

A primary focus has been to move away from toxic and difficult-to-remove solvents like dichloromethane (DCM), DMF, and DMSO. researchgate.net Water is an ideal green solvent, and methods have been developed for sulfonamide synthesis from sodium sulfinate and nitroarenes in water, where the product can often be isolated by simple filtration. researchgate.net An ethanol-water solvent system has also been used effectively with lithium hydroxide (B78521) monohydrate as a base, allowing for rapid reactions under mild conditions (0–5°C) with an easy work-up. tandfonline.com

Another key green strategy is the avoidance of highly reactive and toxic sulfur sources like sulfonyl chlorides. researchgate.netrsc.org Sustainable methods have been developed that start from thiols or disulfides. One such method uses sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant to convert thiols to sulfonyl chlorides in situ, which then react with amines in sustainable solvents like water, ethanol, or glycerol. rsc.org This process features simple conditions and a solvent-free workup. rsc.org Mechanochemical, solvent-free syntheses, as mentioned previously, also represent a significant advancement in green chemistry by minimizing solvent waste entirely. rsc.org

Green Approach Description Example Reagents/Solvents Advantages
Sustainable SolventsReplacing hazardous organic solvents with environmentally benign alternatives.Water, Ethanol, Glycerol, Polyethylene glycol (PEG) 400. researchgate.netrsc.orgtandfonline.comReduced toxicity, easier purification, lower environmental impact. researchgate.nettandfonline.commdpi.com
Alternative ReagentsAvoiding highly reactive and toxic sources like sulfonyl chlorides.Thiols, Disulfides, Sodium sulfinates. researchgate.netrsc.orgImproved safety, less hazardous starting materials. acs.org
In Situ GenerationForming the reactive sulfonyl chloride intermediate within the reaction mixture.NaDCC·2H₂O as an oxidant for thiols. rsc.orgAvoids isolation and handling of unstable intermediates. rsc.org
MechanochemistryUsing mechanical force (e.g., in a ball mill) to drive reactions without solvent.Solid reactants (disulfides, NaOCl·5H₂O). rsc.orgEliminates solvent waste, high efficiency, cost-effective. rsc.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integration of peaks in ¹H and ¹³C NMR spectra, the connectivity of atoms can be determined.

Proton NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 1-cyclopentyl-N-methylmethanesulfonamide, distinct signals are expected for the protons of the cyclopentyl ring, the N-methyl group, and the S-methyl group. The methine proton on the cyclopentyl ring directly attached to the nitrogen atom would likely appear as a multiplet in the downfield region due to the deshielding effect of the adjacent nitrogen. The methylene protons of the cyclopentyl ring would exhibit complex multiplets in the aliphatic region. The N-methyl protons would present as a singlet, with a chemical shift influenced by the sulfonamide group. Similarly, the S-methyl protons would also appear as a singlet, typically at a different chemical shift from the N-methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Cyclopentyl-CH 3.5 - 4.0 Multiplet
Cyclopentyl-CH₂ 1.5 - 2.0 Multiplet
N-CH₃ 2.7 - 3.0 Singlet

Carbon-13 NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct signals are anticipated. The methine carbon of the cyclopentyl ring bonded to the nitrogen would be the most downfield of the aliphatic carbons. The methylene carbons of the cyclopentyl ring would likely show two distinct signals due to their different positions relative to the nitrogen atom. The N-methyl and S-methyl carbons would each produce a singlet in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Cyclopentyl-CH 55 - 65
Cyclopentyl-CH₂ (C2, C5) 30 - 35
Cyclopentyl-CH₂ (C3, C4) 20 - 25
N-CH₃ 35 - 40

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation pattern would likely involve cleavage of the C-N, S-N, and S-C bonds. Common fragments would include the cyclopentyl cation, the methylsulfonamide moiety, and various other smaller fragments resulting from rearrangements.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Predicted m/z
[M]⁺ 177
[M - CH₃]⁺ 162
[M - C₅H₉]⁺ 108
[C₅H₉]⁺ 69

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by strong absorption bands for the sulfonyl (S=O) group, typically appearing as two distinct stretches. C-H stretching and bending vibrations for the aliphatic cyclopentyl and methyl groups would also be prominent.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
S=O asymmetric stretch 1320 - 1350
S=O symmetric stretch 1140 - 1160
C-N stretch 1100 - 1200
S-N stretch 900 - 1000

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Purity Assessment and Separation

HPLC and UPLC are essential chromatographic techniques for separating, identifying, and quantifying components in a mixture, and are thus critical for assessing the purity of this compound. A reversed-phase HPLC or UPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The purity of the compound would be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

X-Ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Table 5: Predicted Bond Lengths and Angles from X-Ray Crystallography for this compound

Bond/Angle Predicted Value
S=O bond length ~1.43 Å
S-N bond length ~1.65 Å
S-C bond length ~1.77 Å
N-C (cyclopentyl) bond length ~1.47 Å
N-C (methyl) bond length ~1.47 Å
O=S=O bond angle ~120°
C-S-N bond angle ~107°

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, including Ab Initio and Density Functional Theory (DFT) methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate conformational preferences, electronic structures, and predict spectroscopic data, offering a microscopic view of the compound's behavior.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis for 1-cyclopentyl-N-methylmethanesulfonamide is not available in the current body of scientific work. Such a study would involve mapping the potential energy surface of the molecule to identify stable conformers—the different spatial arrangements of its atoms. This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape. The energy landscape, resulting from these calculations, would highlight the relative stabilities of different conformers and the energy barriers for interconversion between them.

Electronic Structure and Molecular Orbitals

Detailed analysis of the electronic structure and molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) of this compound has not been reported. This type of study would provide critical information about the molecule's reactivity, stability, and potential for intermolecular interactions. The distribution of electron density and the energies of the frontier orbitals are key determinants of how a molecule will interact with other chemical species, including biological receptors.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

While general methods for the computational prediction of spectroscopic parameters are well-established, specific predictions for this compound are absent from the literature. Quantum chemical methods are frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov These theoretical predictions are invaluable for aiding in the structural elucidation of newly synthesized compounds and for interpreting experimental spectra. For this particular compound, no such theoretical spectroscopic data has been published.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques for investigating how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme. This approach is central to rational drug design.

Investigation of Ligand-Receptor Interactions (General Mechanistic Insights)

There are no published molecular docking studies investigating the potential ligand-receptor interactions of this compound. Such studies would typically involve computationally placing the molecule into the active site of a specific biological target to predict its binding orientation and interaction patterns. This provides mechanistic insights into how the compound might exert a biological effect by identifying key interactions like hydrogen bonds, hydrophobic interactions, or electrostatic contacts.

Elucidation of Binding Affinities for Molecular Targets

In the absence of docking studies, there is no information on the predicted binding affinities of this compound for any specific molecular targets. Binding affinity calculations quantify the strength of the interaction between a ligand and its receptor, providing a crucial metric for predicting a compound's potential efficacy. Without these computational evaluations, the potential biological targets and therapeutic applications of this compound remain purely speculative.

Reactivity Studies through Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity that focuses on the changes in electron density throughout a reaction, rather than relying on molecular orbital interactions. nih.govscirp.org An MEDT study of this compound would provide significant insights into its potential reaction mechanisms and reactivity patterns.

The Electron Localization Function (ELF) is a method used to visualize the localization of electrons in a molecule, providing a chemically intuitive picture of chemical bonds and lone pairs. researchgate.netmdpi.com An ELF analysis of this compound would map the regions of high electron density, identifying the covalent bonds and the localization of lone pair electrons on the nitrogen and oxygen atoms. This would offer a qualitative understanding of the molecule's electronic structure.

Conceptual Density Functional Theory (CDFT) provides a framework to quantify the reactivity of a molecule through various descriptors. These indices, such as electronegativity, chemical hardness, and the Fukui function, are derived from the way the electron density changes with the number of electrons. Calculating these indices for this compound would allow for the prediction of its electrophilic and nucleophilic sites, offering a quantitative measure of its reactivity.

CDFT IndexDescriptionPredicted Application to this compound
Electronegativity (χ) A measure of an atom's ability to attract electrons in a chemical bond.Would indicate the overall electron-attracting power of the molecule.
Chemical Hardness (η) A measure of the resistance to a change in electron distribution.Would provide insight into the molecule's stability and reactivity.
Fukui Function (f(r)) Identifies the most electrophilic and nucleophilic sites in a molecule.Would pinpoint the atoms most likely to accept or donate electrons in a reaction.
Electrophilicity Index (ω) A global measure of the electrophilic character of a molecule.Would quantify the molecule's ability to act as an electrophile.
Nucleophilicity Index (N) A global measure of the nucleophilic character of a molecule.Would quantify the molecule's ability to act as a nucleophile.

This table represents the type of data that would be generated from a CDFT study, but no such data is currently available for this compound.

Bonding Evolution Theory (BET) provides a detailed description of the changes in chemical bonds during a reaction by analyzing the topology of the Electron Localization Function along the reaction pathway. A BET analysis of a potential reaction involving this compound would reveal the precise sequence of bond-forming and bond-breaking events, offering a deep understanding of the reaction mechanism.

Development of Force Field Torsional Parameters for Molecular Mechanics Simulations

Molecular mechanics simulations are a computationally efficient method for studying the conformational landscape and dynamics of molecules. These simulations rely on a set of parameters, known as a force field, that describe the potential energy of the system. Torsional parameters, which govern the rotation around chemical bonds, are particularly crucial for accurately modeling a molecule's flexibility.

Developing specific torsional parameters for the rotatable bonds in this compound would involve performing high-level quantum mechanical calculations to map the potential energy surface for each dihedral angle. These quantum mechanical data would then be used to fit the parameters of the force field's torsional potential function. The availability of such parameters would enable accurate and large-scale molecular dynamics simulations to study the conformational preferences and dynamic behavior of this compound.

Rotatable BondDescriptionImportance for Conformational Analysis
Cyclopentyl - Methane Rotation of the cyclopentyl group relative to the rest of the molecule.Influences the overall shape and steric hindrance of the molecule.
Methane - Sulfonamide (C-S) Rotation around the carbon-sulfur bond.Affects the orientation of the cyclopentyl group relative to the sulfonamide moiety.
Sulfonamide - Nitrogen (S-N) Rotation around the sulfur-nitrogen bond.Determines the spatial arrangement of the methyl group and the cyclopentylmethane group.
Nitrogen - Methyl (N-C) Rotation of the N-methyl group.A relatively free rotation that contributes to the molecule's overall flexibility.

This table highlights the key torsional parameters that would need to be developed for accurate molecular mechanics simulations of this compound. Currently, no specific parameters have been published.

Applications in Organic Synthesis As a Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

While direct public-domain examples detailing the extensive use of 1-cyclopentyl-N-methylmethanesulfonamide as an intermediate are limited, the structural motifs it contains are indicative of its potential role in the synthesis of more complex molecules. The cyclopentyl group offers a lipophilic and conformationally restricted scaffold, which can be desirable in medicinal chemistry for optimizing binding interactions with biological targets. The N-methylmethanesulfonamide moiety provides a stable and polar functional group that can influence the physicochemical properties of a molecule, such as solubility and metabolic stability.

In hypothetical synthetic pathways, this compound could serve as a key fragment, to be elaborated upon through further chemical transformations. For instance, functionalization of the cyclopentyl ring or modification of the sulfonamide group could lead to a diverse array of derivatives. The robustness of the methanesulfonamide (B31651) group often allows for selective reactions at other parts of the molecule, making it a reliable component in multi-step syntheses.

Scaffold for the Development of New Chemical Entities

The concept of a molecular scaffold is central to the design of new chemical entities, particularly in the realm of drug discovery. A scaffold provides the core three-dimensional structure upon which various substituents can be systematically placed to explore chemical space and optimize biological activity. This compound embodies the characteristics of a promising scaffold.

The combination of the non-planar cyclopentyl ring and the tetrahedral geometry around the sulfur atom of the sulfonamide creates a distinct three-dimensional shape. This defined spatial arrangement can be exploited to present appended functional groups in specific orientations for interaction with protein binding pockets. Medicinal chemists could utilize this scaffold as a starting point for the development of libraries of new compounds, systematically varying substituents on both the cyclopentyl ring and the sulfonamide nitrogen to probe structure-activity relationships (SAR).

Precursor in the Formation of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in chemistry, forming the core of a vast number of pharmaceuticals, natural products, and functional materials. While specific examples of this compound as a direct precursor to heterocyclic systems are not extensively documented in readily accessible literature, its structure suggests potential synthetic routes.

The sulfonamide nitrogen, for example, could participate in cyclization reactions. Following N-alkylation with a bifunctional electrophile, intramolecular cyclization could lead to the formation of various nitrogen-containing heterocycles. Additionally, the cyclopentyl ring could be functionalized with groups that can then participate in ring-forming reactions. For instance, the introduction of a carbonyl group and a leaving group on adjacent carbons of the cyclopentyl ring could set the stage for a condensation reaction with a dinucleophile to form a fused heterocyclic system.

Utility in Industrial Chemical and Pharmaceutical Manufacturing Processes

In the context of industrial and pharmaceutical manufacturing, the utility of a chemical building block is determined by factors such as its accessibility, stability, and reactivity. The synthesis of this compound from readily available starting materials would be a key consideration for its adoption in large-scale processes.

The stability of the sulfonamide functional group is a significant advantage in industrial settings, as it can withstand a range of reaction conditions without decomposition. This robustness allows for greater flexibility in the design of manufacturing processes. In pharmaceutical manufacturing, the incorporation of the this compound moiety could be a strategic step in the synthesis of an active pharmaceutical ingredient (API). Its role could be to introduce a specific set of physicochemical properties to the final drug molecule, such as improved oral bioavailability or a more favorable metabolic profile. The predictable reactivity of the sulfonamide group would also be beneficial for ensuring high-yielding and reproducible manufacturing processes.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-alkylated sulfonamides is a cornerstone of medicinal chemistry. nih.gov Current methodologies often rely on classical approaches that may involve harsh reaction conditions or the use of hazardous reagents. A primary focus of future research will be the development of more efficient, atom-economical, and environmentally benign synthetic strategies for 1-cyclopentyl-N-methylmethanesulfonamide.

Future synthetic endeavors could explore:

Catalytic C-H Amination: Direct functionalization of the cyclopentyl ring through catalytic C-H amination would represent a significant leap in efficiency, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. This technology is particularly well-suited for optimizing the synthesis of sulfonamide derivatives.

Biocatalysis: Employing enzymes to catalyze key bond-forming steps could lead to highly selective and sustainable synthetic routes, operating under mild conditions.

Synthetic ApproachPotential Advantages
Catalytic C-H AminationIncreased atom economy, reduced waste
Flow ChemistryImproved reaction control, enhanced safety, scalability
BiocatalysisHigh selectivity, mild reaction conditions, sustainability

Advanced Computational Approaches for Predictive Modeling

The integration of computational chemistry has become indispensable in modern chemical research. acs.orgresearchgate.net For this compound, in silico studies can provide profound insights into its physicochemical properties, reactivity, and potential biological activity, thereby guiding experimental efforts.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict molecular geometry, vibrational frequencies, and electronic properties. researchgate.net This data is crucial for understanding the molecule's stability and spectroscopic characteristics.

Molecular Docking Simulations: To explore the potential of this compound as a therapeutic agent, molecular docking studies can predict its binding affinity and mode of interaction with various biological targets. nih.govmdpi.com The sulfonamide moiety is a well-established pharmacophore, and understanding how the cyclopentyl and N-methyl substituents influence binding is a key research question. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models for a series of related sulfonamides, it would be possible to predict the biological activity of novel derivatives of this compound, accelerating the discovery of lead compounds.

Exploration of New Reactivity Patterns and Mechanistic Insights

A thorough understanding of the reactivity of this compound is fundamental to unlocking its synthetic utility and potential applications. Future research should aim to explore novel transformations and gain detailed mechanistic insights.

Promising research avenues include:

Directed C-H Functionalization: The sulfonamide group can act as a directing group, facilitating the selective functionalization of the cyclopentyl ring. Investigating these directed reactions could open up pathways to a diverse range of novel derivatives.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis could enable previously inaccessible transformations of this compound under mild conditions.

Mechanistic Studies: Detailed kinetic and isotopic labeling studies, coupled with computational analysis, will be essential for elucidating the mechanisms of newly discovered reactions, allowing for their rational optimization.

Design of Next-Generation Chemical Scaffolds for Diverse Applications

The sulfonamide functional group is a privileged scaffold in drug discovery, present in a wide array of approved therapeutic agents. nih.gov The unique combination of a lipophilic cyclopentyl group and a small N-methyl substituent in this compound provides a foundation for the design of next-generation chemical scaffolds with tailored properties.

Future design strategies could focus on:

Conclusion

Summary of Key Research Contributions

The direct research contributions specifically focused on 1-cyclopentyl-N-methylmethanesulfonamide are not widely disseminated in publicly accessible scientific literature. Its primary significance appears to be as a chemical intermediate and a member of a class of compounds with potential therapeutic applications. The availability of this compound from various chemical suppliers, identifiable by its CAS number 1852077-94-1, suggests its utility as a building block in the synthesis of more complex molecules.

The most notable research contribution associated with the broader class of cyclopentyl sulfonamides, to which this compound belongs, is in the field of neuroscience. A patent for "Cyclopentyl sulfonamide derivatives" indicates that this class of compounds has been investigated for its potential to potentiate glutamate (B1630785) receptor function. This suggests a role in the development of treatments for a range of neurological and psychiatric conditions. While the specific contribution of this compound to this research is not detailed, its structural similarity to the patented compounds places it within this sphere of interest.

Broader Impact of this compound Research in Academic and Industrial Contexts

In the academic realm, the study of compounds like this compound contributes to the fundamental understanding of structure-activity relationships within the sulfonamide class of molecules. Sulfonamides are a well-established and versatile functional group in medicinal chemistry, and the exploration of novel derivatives with different aliphatic and cyclic substituents, such as the cyclopentyl group, can lead to the discovery of new therapeutic agents with improved properties.

From an industrial perspective, the primary impact of this compound is its role as a readily available synthetic intermediate. Pharmaceutical and biotechnology companies engaged in drug discovery may utilize this and similar compounds in the creation of extensive chemical libraries for high-throughput screening. The potential link to glutamate receptor modulation makes it a relevant scaffold for programs targeting neurological disorders such as cognitive deficits, depression, and neurodegenerative diseases. bldpharm.com The synthesis and supply of such specialized chemical building blocks are crucial for the advancement of new drug development pipelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.